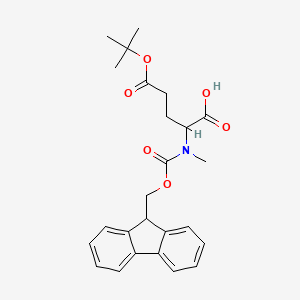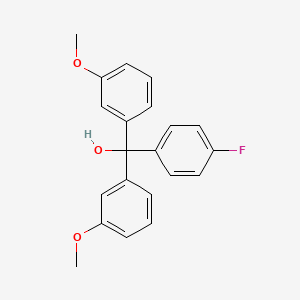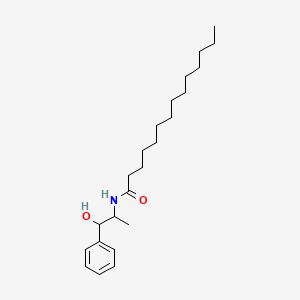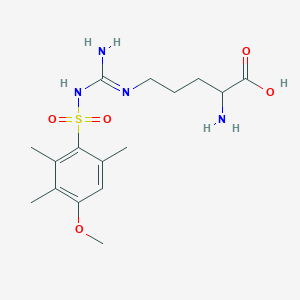
Epoxy costus lactone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Epoxy costus lactone is a sesquiterpene lactone derived from the plant Saussurea costus, commonly known as costus. This compound is known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. It is a significant bioactive constituent in traditional medicine and has garnered attention for its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of epoxy costus lactone typically involves the epoxidation of costus lactone. Costus lactone can be isolated from the roots of Saussurea costus. The epoxidation process generally employs peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to introduce the epoxy group into the lactone structure.
Industrial Production Methods
Industrial production of this compound involves the large-scale extraction of costus lactone from Saussurea costus roots, followed by chemical epoxidation. The process requires optimization of extraction techniques to maximize yield and purity, as well as efficient epoxidation methods to ensure high conversion rates.
Análisis De Reacciones Químicas
Types of Reactions
Epoxy costus lactone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the epoxy group into diols.
Substitution: Nucleophilic substitution reactions can occur at the epoxy group, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxy group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of diols.
Substitution: Formation of various substituted lactones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its role in modulating biological pathways and its potential as a biochemical tool.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties. It has shown promise in preclinical studies for the treatment of various cancers and inflammatory diseases.
Industry: Utilized in the development of pharmaceuticals and as a bioactive ingredient in cosmetic formulations.
Mecanismo De Acción
The mechanism of action of epoxy costus lactone involves its interaction with various molecular targets and pathways:
Molecular Targets: this compound targets proteins involved in inflammation and cancer cell proliferation, such as NF-κB and STAT3.
Pathways Involved: It modulates signaling pathways that regulate cell growth, apoptosis, and immune responses. The compound’s ability to induce apoptosis in cancer cells is particularly noteworthy.
Comparación Con Compuestos Similares
Epoxy costus lactone can be compared with other sesquiterpene lactones such as:
Costunolide: Another bioactive compound from Saussurea costus with similar anticancer and anti-inflammatory properties.
Dehydrocostus lactone: Known for its potent anticancer activity.
Parthenolide: A sesquiterpene lactone with strong anti-inflammatory and anticancer effects.
Uniqueness
This compound is unique due to its epoxy group, which imparts distinct chemical reactivity and biological activity compared to other sesquiterpene lactones. This structural feature allows for diverse chemical modifications and enhances its potential as a therapeutic agent.
Propiedades
Fórmula molecular |
C15H20O4 |
|---|---|
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
12-hydroxy-3,12-dimethyl-7-methylidene-2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradecan-8-one |
InChI |
InChI=1S/C15H20O4/c1-8-9-4-5-14(3)15(19-14)7-6-13(2,17)11(15)10(9)18-12(8)16/h9-11,17H,1,4-7H2,2-3H3 |
Clave InChI |
IFWNFKWDSMXFLK-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC23C1C4C(CCC2(O3)C)C(=C)C(=O)O4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1-(2S,5S)-2,5-Dimethylphospholanyl]-[2-(2S,5S)-2,5-dimethylphos pholanyl-1-oxide]benzene](/img/structure/B15285792.png)

![3-[4-(2-Hydroxyethyl)piperazin-1-yl]propionicacid oxalic acid salt](/img/structure/B15285797.png)
![2H-Pyran-2-one, 6-[2-(3,4-dimethoxyphenyl)ethenyl]-4-methoxy-](/img/structure/B15285801.png)

![5-chloro-N-[4-(dimethylamino)-3-hydroxy-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide](/img/structure/B15285817.png)



![[9,21-Dihydroxy-5-(hydroxymethyl)-23-(1-methoxy-1-oxopropan-2-ylidene)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-9-yl]methyl 2-methylbut-2-enoate](/img/structure/B15285865.png)
![2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolane-3,4-diol](/img/structure/B15285867.png)

